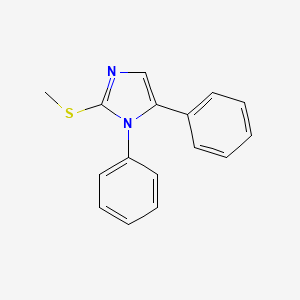

2-(methylthio)-1,5-diphenyl-1H-imidazole

Description

Significance of Imidazole (B134444) Scaffolds in Advanced Chemical Research

The imidazole nucleus is a cornerstone in medicinal chemistry and materials science. libretexts.org Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. chemenu.comyoutube.com This has led to the development of numerous imidazole-containing pharmaceuticals. The structural versatility of the imidazole ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of its physicochemical and biological properties. chemenu.com The ability of the imidazole nitrogens to participate in hydrogen bonding and coordinate with metal ions further enhances its utility as a versatile scaffold in the design of novel compounds.

In materials science, imidazole-based compounds are explored for applications in coordination polymers and metal-organic frameworks. The directional bonding capabilities of the imidazole ring contribute to the formation of well-defined, porous structures with potential applications in catalysis and gas storage.

Contextualization of 2-(methylthio)-1,5-diphenyl-1H-imidazole within Organosulfur and Diphenyl Imidazole Chemistry

The compound this compound is a specific derivative that combines the features of an imidazole core with both organosulfur and diphenyl functionalities. The presence of a methylthio (-SCH3) group at the 2-position and two phenyl groups at the 1- and 5-positions significantly influences its chemical character.

Organosulfur Chemistry: The incorporation of a sulfur-containing moiety, in this case, a methylthio group, places this compound within the realm of organosulfur chemistry. Organosulfur compounds are known for their diverse reactivity and have been integral to the development of various pharmaceuticals. The methylthio group can be a site for further chemical modification, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, which can alter the compound's electronic properties and biological activity.

While a detailed, publicly available synthesis protocol specifically for this compound is not readily found in the scientific literature, the general synthesis of similar 2-(alkylthio)-4,5-diphenyl-1H-imidazoles often proceeds through a two-step process. This typically involves the initial condensation of benzoin (B196080) with thiourea (B124793) to form 4,5-diphenyl-1H-imidazole-2-thiol, followed by alkylation of the thiol group with an appropriate alkyl halide, in this case, methyl iodide.

Spectroscopic data for related compounds provide insight into the expected characteristics of this compound. For instance, the FT-IR spectra of similar compounds show characteristic N-H stretching vibrations. The 1H and 13C NMR spectra would be expected to show signals corresponding to the protons and carbons of the methylthio group and the two distinct phenyl rings.

Research on closely related 2-(benzylthio)-4,5-diphenyl-1H-imidazoles has explored their potential as antibacterial agents, though many derivatives showed limited activity. The biological potential of this compound itself remains an area for further investigation.

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanyl-1,5-diphenylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S/c1-19-16-17-12-15(13-8-4-2-5-9-13)18(16)14-10-6-3-7-11-14/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOCRWIGSJEYLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(N1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201275634 | |

| Record name | 2-(Methylthio)-1,5-diphenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201275634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136802-80-7 | |

| Record name | 2-(Methylthio)-1,5-diphenyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136802-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylthio)-1,5-diphenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201275634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methylthio 1,5 Diphenyl 1h Imidazole and Its Precursors

Advanced and Green Chemistry Synthetic Strategies

In response to the growing need for environmentally benign and efficient chemical processes, several advanced synthetic strategies have been applied to the synthesis of imidazoles. These methods often lead to shorter reaction times, higher yields, and milder reaction conditions. nih.gov

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating many reactions. derpharmachemica.com For the synthesis of substituted imidazoles, microwave-assisted methods offer dramatic reductions in reaction times and often lead to improved yields compared to conventional heating. jetir.orgasianpubs.org

In the context of the Debus-Radziszewski reaction, using microwave irradiation in a solvent-free setting with a catalyst like glacial acetic acid can produce 2,4,5-triphenyl imidazoles in as little as 1-3 minutes with high yields. jetir.org This technique has also been successfully applied to the synthesis of precursors for thio-substituted imidazoles. For instance, the condensation of thiohydantoin with aldehydes to form 2-thioxo-imidazolidin-4-ones can be efficiently carried out under microwave conditions. derpharmachemica.com Subsequent S-alkylation with methyl iodide to produce 2-methylthio derivatives is also amenable to this technology, highlighting its potential for optimizing the synthesis of the target compound. derpharmachemica.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Imidazole (B134444) Synthesis

| Synthesis | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Imidazo[1,2-a]pyrimidine-imidazole derivative | Conventional (Reflux) | 36 hours | 30% | nih.gov |

| Imidazo[1,2-a]pyrimidine-imidazole derivative | Microwave | 15 minutes | 85% | nih.gov |

| 2,4,5-Trisubstituted imidazoles | Conventional (Heating) | Several hours | Lower | jetir.orgasianpubs.org |

Sonochemistry, the application of ultrasonic irradiation to chemical reactions, provides another green alternative to conventional methods. nih.gov The physical phenomenon of acoustic cavitation enhances mass transfer and reaction rates, often allowing syntheses to proceed at lower temperatures and in shorter times. researchgate.netresearchgate.net

The one-pot, multi-component synthesis of 2,4,5-trisubstituted imidazoles has been effectively promoted by ultrasound. mdpi.com These reactions can be performed in eco-friendly solvents like ethanol/water mixtures or even under solvent-free conditions, sometimes in the presence of a catalyst. researchgate.netresearchgate.net For example, the three-component condensation to form the imidazole ring has been achieved in high yields (82-99%) within minutes (3-15 min) under ultrasonic irradiation. mdpi.com This demonstrates that sonication is a viable and efficient strategy for producing the core imidazole structure needed for the synthesis of 2-(methylthio)-1,5-diphenyl-1H-imidazole. nih.govmdpi.com

The development of catalyst-free and biocatalytic methods represents a significant advancement in sustainable chemistry.

Catalyst-Free Synthesis: Several protocols have been developed for the synthesis of imidazoles that proceed without the need for a catalyst. The one-pot, three-component condensation of benzil (B1666583), an aldehyde, and ammonium (B1175870) acetate (B1210297) can be achieved under catalyst-free conditions, simplifying the procedure and purification process. jocpr.com Another catalyst-free approach involves the [3+2] cyclization of vinyl azides with amidines to produce 2,4-disubstituted imidazoles. nih.gov Even certain ultrasound-assisted syntheses of 2-aryl-4-phenyl-1H-imidazoles have been reported to proceed efficiently without any added catalyst. mdpi.com

Biocatalytic Methodologies: Biocatalysis utilizes natural catalysts, such as enzymes or whole cells, to perform chemical transformations. This approach is highly valued for its environmental friendliness and high selectivity. While direct biocatalytic synthesis of this compound is not widely reported, related processes show its feasibility. For example, fruit juices from lemons, grapes, and coconuts have been successfully used as biocatalysts for the synthesis of various imidazole derivatives from aldehydes, benzil, and ammonium acetate. tandfonline.com These natural acids and enzymes present in the juices effectively catalyze the condensation reaction. tandfonline.com Separately, whole-cell biocatalysts have been engineered to produce other functionalized imidazoles, such as imidazole-4-acetic acid, from L-histidine, showcasing the potential for developing enzymatic routes for more complex imidazole targets. nih.gov

Heterogeneous Catalysis in Imidazole Construction

The construction of the 2,4,5-trisubstituted imidazole core, a key structural feature of this compound, has been effectively achieved using various heterogeneous catalysts. These catalysts offer significant advantages, including ease of separation, reusability, and often milder reaction conditions compared to their homogeneous counterparts. biolmolchem.comrsc.org While a direct synthetic protocol for this compound using heterogeneous catalysis is not extensively documented in the reviewed literature, the synthesis of analogous 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles provides a clear blueprint.

Typically, the synthesis involves a one-pot, multi-component reaction. For a 2,4,5-trisubstituted imidazole, this involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and a nitrogen source (commonly ammonium acetate). mdpi.comresearchgate.net To obtain the specific 1,5-diphenyl substitution pattern, the reaction would logically start from precursors that lead to this arrangement.

Several notable heterogeneous catalysts have been employed for the synthesis of related imidazole derivatives:

Metal-Organic Frameworks (MOFs): A chromium-based MOF, MIL-101(Cr), has been demonstrated as an efficient catalyst for the one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions. biolmolchem.com The reaction proceeds by heating a mixture of a 1,2-diketone (e.g., benzil), an aromatic aldehyde, and ammonium acetate with a catalytic amount of MIL-101. biolmolchem.com This method is characterized by high yields, short reaction times, and the ability to recycle the catalyst. biolmolchem.com

Zirconium Dioxide (ZrO₂): Zirconia has been utilized as a catalyst for the synthesis of 2,4,5-trisubstituted imidazoles, demonstrating good yields under both conventional heating and microwave irradiation. researchgate.net The general procedure involves reacting benzil, an aldehyde, and ammonium acetate in the presence of the ZrO₂ catalyst. researchgate.net

Magnetic Nanoparticles: A magnetically separable nanocatalyst, Fe₃O₄@SiO₂-imid-PMA, has been developed for the synthesis of 1,2,4,5-tetrasubstituted imidazoles. rsc.org This catalyst facilitates the reaction of benzil, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions, offering high yields and easy catalyst recovery using an external magnet. rsc.org

Iron(III) Chloride on Silica (FeCl₃/SiO₂): This solid-supported catalyst has been used for the solvent-free synthesis of multisubstituted imidazoles from acetals and benzils with a nitrogen source. nih.gov

The following table summarizes the application of various heterogeneous catalysts in the synthesis of structurally related substituted imidazoles.

| Catalyst | Reactants | Key Features |

| MIL-101(Cr) | 1,2-diketone, aldehyde, ammonium acetate | Solvent-free, high yield, reusable biolmolchem.com |

| ZrO₂ | Benzil, aldehyde, ammonium acetate | Good yields, applicable in microwave synthesis researchgate.net |

| Fe₃O₄@SiO₂-imid-PMA | Benzil, aldehyde, primary amine, ammonium acetate | Magnetically separable, reusable, high yield rsc.org |

| FeCl₃/SiO₂ | Acetals, benzils, nitrogen source | Solvent-free, mild conditions nih.gov |

This table is generated based on data from the text.

To synthesize the target molecule, this compound, one would logically adapt these methods, potentially using a precursor that introduces the methylthio group at the 2-position.

Functionalization and Derivatization Pathways

Once synthesized, this compound offers several sites for further chemical modification, including the methylthio group, the phenyl rings, and the nitrogen atom of the imidazole core.

The sulfur atom in the methylthio group is a key site for functionalization, primarily through oxidation. The methylthio group can be oxidized to the corresponding sulfoxide (B87167) or sulfone. This transformation is typically achieved using common oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). This modification can significantly alter the electronic properties and potential biological activity of the molecule.

The two phenyl rings at the 1- and 5-positions are susceptible to electrophilic aromatic substitution, a common class of reactions for aromatic compounds. byjus.commasterorganicchemistry.com The specific conditions and the directing effects of the imidazole core would influence the position of substitution (ortho, meta, or para) on the phenyl rings. Standard electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. uobabylon.edu.iq

Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br) using reagents like Cl₂ or Br₂ often in the presence of a Lewis acid. byjus.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. uobabylon.edu.iq

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. masterorganicchemistry.com

The electronic nature of the diphenyl-substituted imidazole system will dictate the regioselectivity of these substitutions.

The imidazole ring contains a nitrogen atom that can be readily alkylated. nih.gov In the case of this compound, the N-H bond of the imidazole ring can be substituted. N-alkylation is a common modification for imidazole-containing compounds and is typically carried out by reacting the imidazole with an alkyl halide in the presence of a base. nih.govresearchgate.net Phase-transfer catalysis has also been shown to be an effective method for the N-alkylation of imidazoles, sometimes even in the absence of a solvent. researchgate.net This approach can introduce a wide variety of alkyl or substituted alkyl groups onto the imidazole nitrogen, providing a route to a large library of derivatives. For instance, the synthesis of N-alkylated 2-methylimidazole (B133640) and 2-methyl-4-nitroimidazole has been carried out to produce compounds with antibacterial properties. nih.gov

Chemical Reactivity and Mechanistic Investigations

Reaction Mechanisms of Imidazole (B134444) Ring Formation and Transformation

The synthesis of the imidazole ring system can be achieved through various mechanistic routes, with the specific pathway depending on the chosen precursors and reaction conditions. While ionic condensation reactions are most common, radical-mediated pathways have also been explored.

While traditional imidazole syntheses, such as the Debus-Radziszewski reaction, are typically described by ionic mechanisms involving condensation and cyclization, the formation of the imidazole heterocycle can also proceed through radical intermediates. wikipedia.orgyoutube.com These pathways often involve photochemical or electrochemical initiation.

Single-Electron Transfer (SET) Mechanisms : Photochemical syntheses of imidazole derivatives have been developed that operate via a Single-Electron Transfer (SET) process. researchgate.net For instance, a visible-light-mediated, metal-free approach using an organic dye as a photocatalyst can generate highly substituted imidazoles. The mechanism involves the photoinduced formation of an iminyl radical, which serves as a key intermediate for the subsequent C-H aminative cyclization and nitrogen insertion steps. organic-chemistry.org

Electrochemical Synthesis : Electrochemical methods provide another avenue for generating radical intermediates. The anodic oxidation of starting materials like thioamides can produce a radical cation, which then undergoes cyclization and aromatization to form the imidazole ring. organic-chemistry.org Similarly, electrochemical hydroarylation has been used to synthesize related heterocycles through selective radical processes. acs.org

Amidinyl Radical Cyclization : Amidinyl radicals, which can be generated from precursors like amidoxime (B1450833) benzoates, are useful intermediates that can be trapped by an internal olefin to yield imidazolines, the reduced precursors to imidazoles. capes.gov.br

These radical-based strategies highlight alternative, often milder, conditions for constructing the imidazole core compared to classical condensation methods.

The construction of the 1,5-diphenyl-substituted imidazole scaffold is typically achieved through multi-component reactions where the final key step is an intramolecular cyclization. The specific mechanism is dictated by the starting materials.

Debus-Radziszewski Synthesis : A foundational method for creating polysubstituted imidazoles involves the condensation of a 1,2-dicarbonyl compound (like benzil (B1666583) for the 4,5-diphenyl moiety), an aldehyde, and ammonia (B1221849). wikipedia.org The mechanism, while not definitively certain, is thought to proceed in two main stages: initial condensation of the dicarbonyl with ammonia to form a diimine, followed by condensation of this diimine with the aldehyde and subsequent cyclization and oxidation to the aromatic imidazole. wikipedia.org

Cycloaddition Reactions : Modern approaches include cycloaddition reactions. For example, 1,5-disubstituted imidazole-4-carboxylates can be synthesized via the annulation of ethyl isocyanoacetate with imidoyl chlorides. nih.gov This process involves the base-mediated generation of an anion from the isocyanoacetate, which attacks the imidoyl chloride. The resulting intermediate undergoes in-situ cyclization via a 5-exo-dig pathway to form the imidazole ring. nih.govchim.it

Cyclization of Alkynes : The imidazole ring can be formed through the metal-catalyzed cyclization of alkynes with nitrogen-containing compounds. chim.it For instance, copper salts can catalyze the oxidative diamination of terminal alkynes with amidines, which proceeds through an intramolecular 5-endo-dig cyclization of an alkynylacetimidamide intermediate to afford 1,2,4-trisubstituted imidazoles. chim.it

From α-Amino Ketones (Markwald Synthesis) : The reaction of an α-amino ketone with a thiocyanate (B1210189) or isothiocyanate leads to a thio-substituted imidazole precursor. The mechanism involves the nucleophilic attack of the amino group onto the thiocyanate carbon, followed by cyclization and tautomerization to yield the imidazole-2-thione, which can then be alkylated to give the 2-(methylthio) derivative. youtube.com

A summary of common cyclization strategies is presented below.

| Synthesis Name/Type | Precursors | Key Mechanistic Steps | Reference(s) |

| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia | Condensation to diimine, further condensation, cyclization, oxidation | wikipedia.org |

| Imidoyl Chloride Cycloaddition | Imidoyl Chloride, Isocyanoacetate | Nucleophilic attack, 5-exo-dig cyclization, aromatization | nih.gov |

| Alkyne Cyclization | Terminal Alkyne, Amidine | Metal-catalyzed oxidative diamination, 5-endo-dig cyclization | chim.it |

| Markwald Synthesis | α-Amino Ketone, Cyanate/Thiocyanate | Nucleophilic attack, intramolecular cyclization, tautomerization | youtube.com |

Reactivity of the Methylthio Group

The 2-(methylthio) group is a key functional handle on the imidazole ring, with its reactivity dominated by the chemistry of the sulfur atom.

The thioether linkage in 2-(methylthio)-1,5-diphenyl-1H-imidazole is readily oxidized. The oxidation typically proceeds in a stepwise manner, first to the sulfoxide (B87167) and then to the sulfone, with the product being dependent on the oxidant and reaction conditions. rsc.org

Oxidation to Sulfoxide : Mild and selective oxidation of the thioether to the corresponding sulfoxide can be achieved using various reagents. Hydrogen peroxide is a common "green" oxidant, often used in conjunction with a catalyst or in a suitable solvent like glacial acetic acid to promote selective conversion to the sulfoxide and prevent overoxidation. libretexts.orglibretexts.org Careful control of stoichiometry is crucial for maximizing sulfoxide yield. organic-chemistry.org

Oxidation to Sulfone : Stronger oxidizing conditions or an excess of the oxidizing agent will further oxidize the sulfoxide to the corresponding sulfone. Reagents like peroxyacids or specific metal catalysts (e.g., niobium carbide with H₂O₂) are effective for this transformation. libretexts.orgnih.gov

Reduction of Sulfoxide/Sulfone : The oxidized sulfoxide and sulfone species can be reduced back to the parent thioether. A variety of reducing systems are available for this transformation. For instance, sulfoxides can be deoxygenated using reagents like sodium borohydride (B1222165) with iodine, or a combination of triflic anhydride (B1165640) and potassium iodide. lumenlearning.com The reduction of sulfones is more challenging, but can be accomplished by certain enzymatic systems, such as those involving radical S-adenosyl-l-methionine (SAM) enzymes which possess a strong reduction potential. masterorganicchemistry.com

| Transformation | Typical Reagents | Product | Reference(s) |

| Thioether → Sulfoxide | H₂O₂ (controlled), NaIO₄ | 2-(Methylsulfinyl)-1,5-diphenyl-1H-imidazole | libretexts.orgorganic-chemistry.org |

| Thioether → Sulfone | Excess H₂O₂, Peroxyacids | 2-(Methylsulfonyl)-1,5-diphenyl-1H-imidazole | libretexts.orgnih.gov |

| Sulfoxide → Thioether | NaBH₄/I₂, PPh₃/SOCl₂ | This compound | lumenlearning.com |

| Sulfone → Thioether | Radical SAM Enzymes (e.g., NosL) | This compound | masterorganicchemistry.com |

The C-2 position of the imidazole ring is generally susceptible to nucleophilic attack, particularly when substituted with a good leaving group. The methylthio group itself is a poor leaving group. However, upon oxidation to the methylsulfinyl (-S(O)CH₃) or, more effectively, the methylsulfonyl (-SO₂CH₃) group, its leaving group ability is significantly enhanced. These oxidized derivatives can then undergo nucleophilic substitution.

Studies on related 2-methylthio-sym-triazines and other thioanisole (B89551) derivatives have shown that the oxidized sulfoxide and sulfone congeners react with nucleophiles like glutathione. researchgate.net In these reactions, methanesulfenic acid (from the sulfoxide) and methanesulfinic acid (from the sulfone) are displaced by the nucleophile. researchgate.net This indicates that a similar reaction is plausible for 2-(methylsulfonyl)-1,5-diphenyl-1H-imidazole, allowing for the introduction of various nucleophiles (e.g., amines, alkoxides, other thiolates) at the C-2 position.

Reactivity of the Diphenyl Moieties

The two phenyl groups at the C-5 and N-1 positions are a dominant structural feature of the molecule. Their reactivity is primarily governed by the principles of electrophilic aromatic substitution (EAS), but is modulated by the electronic and steric influence of the imidazole core. acs.orgmdpi.com

The imidazole ring itself is an electron-rich heterocycle and is generally more reactive towards electrophiles than benzene. However, its influence on the attached phenyl rings is complex.

Electronic Effects : The imidazole ring can act as either an activating or deactivating group for EAS on the phenyl rings depending on the reaction conditions.

Under acidic conditions, the pyridine-like nitrogen (N-3) is readily protonated, forming a cationic imidazolium (B1220033) ring. This makes the entire heterocyclic system strongly electron-withdrawing and thus deactivates the attached phenyl rings towards further electrophilic attack. organic-chemistry.org

Steric Effects : The bulky nature of the diphenyl-substituted framework provides significant steric hindrance. Electrophilic attack on the C-5 phenyl ring would be hindered by the adjacent N-1 phenyl group, and vice-versa. Attack at the ortho positions of either phenyl ring is likely to be disfavored.

Directing Effects : Should an electrophilic substitution reaction occur on one of the phenyl rings, the substitution pattern would be directed to the meta and para positions, as is typical for deactivated aromatic rings. organic-chemistry.org For example, nitration of a related 5,6-dihydroimidazo[2,1-a]isoquinoline (B3358482) system occurs on the appended aryl ring. nih.gov

Acid-Base Properties and Protonation Equilibria

The acid-base characteristics of "this compound" are determined by the imidazole nucleus and the electronic influence of its substituents: the methylthio group at the C2 position and the phenyl groups at the N1 and C5 positions. The imidazole ring is amphoteric, meaning it can function as both a base and an acid.

The basicity of the imidazole ring is attributed to the lone pair of electrons on the sp²-hybridized nitrogen atom (N3), which is not part of the aromatic π-system. Protonation occurs at this site to form a resonance-stabilized imidazolium cation. The acidity, on the other hand, is due to the N-H proton at the N1 position, which can be abstracted by a strong base. The pKa of the conjugate acid of the parent imidazole is approximately 7.0, while the pKa for the deprotonation of the N-H proton is about 14.5.

The substituents on the imidazole ring significantly modulate these pKa values. The 1,5-diphenyl substitution and the 2-methylthio group influence the electron density within the imidazole ring, thereby affecting its ability to accept or donate a proton.

Detailed Research Findings

Phenyl Groups: The phenyl group at the N1 position is an electron-withdrawing group due to its inductive effect, which decreases the basicity of the N3 atom. The phenyl group at the C5 position can also exert an electron-withdrawing inductive effect, further reducing the electron density of the imidazole ring and thus its basicity.

Methylthio Group: The methylthio (-SCH₃) group at the C2 position has a dual electronic effect. It exhibits a weak electron-withdrawing inductive effect due to the electronegativity of the sulfur atom. However, it also has a weak to moderate electron-donating resonance effect, where the lone pairs on the sulfur atom can be delocalized into the imidazole ring. Generally, for sulfur, the inductive effect tends to be more significant than its resonance effect in influencing the basicity of nearby atoms.

Protonation Equilibria

The protonation equilibrium involves the reversible reaction of the neutral imidazole derivative with an acid to form the corresponding imidazolium cation:

The position of this equilibrium is dependent on the pH of the solution. In acidic conditions, the protonated form will predominate. The exact pKa value for this equilibrium would quantify the strength of the compound as a base.

Conversely, the deprotonation equilibrium involves the removal of the proton from the N1 nitrogen by a base:

This equilibrium is favored in strongly basic conditions. The acidity of this N-H proton is influenced by the electron-withdrawing phenyl group at N1, which would stabilize the resulting imidazolide (B1226674) anion, making the compound a stronger acid than the parent imidazole.

Substituent Effects on Imidazole pKa

To illustrate the impact of substituents on the acid-base properties of the imidazole ring, the following table presents the pKa values of the conjugate acids of imidazole and some of its derivatives.

| Compound | pKa of Conjugate Acid | Reference |

| Imidazole | ~7.0 | General textbook value |

| 2-Methylimidazole (B133640) | ~7.85 | sid.ir |

| 4-Methylimidazole | ~7.5 | sid.ir |

| 2-Phenylimidazole | ~6.4 | researchgate.net |

| 4-Nitroimidazole (B12731) | ~9.3 | wikipedia.org |

This table is for illustrative purposes to show substituent effects. The pKa values are approximate and can vary with experimental conditions.

The data in the table demonstrates that electron-donating groups like methyl increase the basicity (higher pKa), while electron-withdrawing groups like phenyl decrease the basicity (lower pKa). The nitro group, a strong electron-withdrawing group, significantly decreases the basicity of the ring nitrogens, but the reported value for 4-nitroimidazole reflects a different protonation behavior. Based on these trends, the pKa of the conjugate acid of this compound is anticipated to be lower than 7.0.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It has become a primary tool for studying imidazole (B134444) derivatives, offering a balance between accuracy and computational cost. jddtonline.inforesearchgate.net DFT calculations are employed to determine the optimized geometry, electronic properties, and reactivity parameters of the molecule. nih.gov

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like 2-(methylthio)-1,5-diphenyl-1H-imidazole, conformational analysis is crucial to identify the global minimum energy conformer.

This analysis is typically performed by systematically rotating the molecule around its flexible single bonds (dihedral angles) and calculating the energy at each step. nih.gov Key dihedral angles for this compound would include the C-S bond of the methylthio group and the C-N and C-C bonds connecting the phenyl rings to the imidazole core. Studies on similar imidazole derivatives have used potential energy scans to identify the most stable spatial orientation of substituents. nih.goviu.edu.sa For instance, the final optimized geometry for related diphenyl-imidazole structures often reveals non-planar arrangements of the phenyl rings relative to the central imidazole ring, a feature that significantly influences the molecule's electronic properties and crystal packing. nih.gov

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comresearchgate.net

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more reactive and easily polarized. In DFT studies of various diphenyl-imidazole derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-accepting regions. nih.govnih.gov For this compound, the HOMO is expected to be concentrated on the sulfur atom and the imidazole ring, whereas the LUMO would likely be distributed across the phenyl rings. The energy gap provides insights into the intramolecular charge transfer that can occur within the molecule. nih.gov

Table 1: Representative Frontier Orbital Energies (eV) for Structurally Related Imidazole Derivatives Calculated by DFT

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) | Source |

|---|---|---|---|---|

| 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol | -5.51 | -1.41 | 4.10 | nih.gov |

| 1-Methylimidazole | -6.07 | -0.19 | 5.88 | researchgate.net |

| Benzimidazole (B57391) | -6.42 | -0.63 | 5.79 | researchgate.net |

| DDFDI* | -5.73 | -2.04 | 3.69 | nih.gov |

| HL** | -5.56 | -1.97 | 3.59 | nih.gov |

*1-(2,3-dihydrobenzo[b] jddtonline.infodioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole **4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol

In molecules like this compound, significant stabilization energies are expected from the delocalization of lone pair electrons from the nitrogen (N) and sulfur (S) atoms into the antibonding (π) orbitals of the imidazole and phenyl rings. For example, NBO analyses on similar structures reveal strong intramolecular hyperconjugation interactions, such as those between the lone pair of a nitrogen atom (LP(N)) and the π orbitals of adjacent C=C bonds. nih.govnih.gov These delocalization effects are crucial for stabilizing the molecular structure.

Table 2: Examples of Significant NBO Second-Order Perturbation Energies (E(2)) in a Related Imidazole Structure

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Source |

|---|---|---|---|

| LP(1) N7 | π*(C2-N8) | 51.48 | nih.gov |

| LP(1) N8 | π*(C4-C5) | 30.56 | nih.gov |

| π(C4-C5) | π*(C2-N8) | 22.12 | nih.gov |

Data from a study on 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive behavior. researchgate.net The MEP map displays regions of different electrostatic potential on the molecular surface, typically using a color spectrum. nih.gov

Red/Yellow: Regions of negative potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of positive potential, indicating electron-poor areas that are prone to nucleophilic attack.

Green: Regions of neutral potential.

For this compound, the MEP map is expected to show the most negative potential (red) around the two nitrogen atoms of the imidazole ring and the sulfur atom of the methylthio group, identifying them as the primary sites for electrophilic interactions. orientjchem.orgnih.gov The hydrogen atoms, particularly those on the phenyl rings, would exhibit positive potential (blue), making them potential sites for nucleophilic interactions. orientjchem.org

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical methods, particularly DFT, are widely used to calculate spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. nih.govsemanticscholar.org These theoretical calculations serve two main purposes: they aid in the interpretation of experimental spectra and they validate the accuracy of the computational model used.

By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C NMR chemical shifts. semanticscholar.org Similarly, by computing the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding intensities can be determined, allowing for the assignment of peaks in an experimental IR or Raman spectrum. A good correlation between the calculated and experimental spectroscopic data confirms that the optimized geometry accurately represents the real molecular structure. researchgate.net

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the structures and energies of reactants, products, intermediates, and, most importantly, transition states. This information allows for the calculation of activation energies, which determine the reaction kinetics.

While specific mechanistic studies for this compound are not widely reported, this methodology could be applied to investigate its synthesis, which often involves a multi-component reaction of benzil (B1666583), an amine, an aldehyde, and a sulfur source. nih.govnih.govresearchgate.net Computational modeling could clarify the step-by-step pathway of the ring formation and subsequent functionalization, helping to optimize reaction conditions and improve yields. Such studies are common for understanding the reactivity of various heterocyclic systems. researchgate.net

Prediction of Structure-Reactivity and Structure-Property Relationships through Computational Modeling

Computational modeling serves as a powerful tool in contemporary chemical research, enabling the prediction of molecular properties and reactivity, thereby guiding synthetic efforts and rational drug design. In the case of this compound, while specific computational studies exclusively focused on this molecule are not extensively available in the public domain, a wealth of information can be extrapolated from studies on closely related 1,5-diphenyl-2,4-disubstituted-1H-imidazole derivatives. These studies utilize quantum chemical methods to elucidate structure-property and structure-reactivity relationships, providing a robust framework for predicting the behavior of the target compound.

Theoretical investigations into substituted imidazole derivatives commonly employ Density Functional Theory (DFT) for geometry optimization and the calculation of electronic properties. researchgate.netorientjchem.orgresearchgate.netplos.org A typical approach involves optimizing the molecular structure using a functional such as B3LYP combined with a suitable basis set like 6-311++G(d,p) to accurately model the electronic distribution and molecular geometry. plos.org Such calculations are foundational for understanding the molecule's intrinsic properties.

Key parameters derived from these computational models include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting tendency. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

For this compound, the methylthio (-SCH3) group at the 2-position is expected to influence its electronic properties significantly. The sulfur atom, with its lone pairs of electrons, can participate in resonance with the imidazole ring, thereby acting as an electron-donating group. This donation of electron density would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack and oxidation.

Molecular docking studies on analogous 1,5-diphenyl-2,4-disubstituted-1H-imidazoles have been performed to predict their binding affinities and interactions with biological targets, such as protein tyrosine kinase and peroxiredoxin, which are relevant for antioxidant activity. researchgate.net These studies often use software like AutoDock to place the ligand into the active site of a protein and calculate a binding energy, providing insight into the potential biological activity. researchgate.net The physicochemical and pharmacokinetic parameters are also computationally predicted to assess the molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. researchgate.net

Based on general principles and data from related substituted diphenylimidazole derivatives, a set of predicted quantum chemical properties for this compound is presented below. It is important to note that these are extrapolated values and would require specific computational studies on the target molecule for verification.

Table 1: Predicted Quantum Chemical Properties of this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating character |

| LUMO Energy | -1.2 eV | Indicates electron-accepting character |

| HOMO-LUMO Gap (ΔE) | 4.6 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions |

| Ionization Potential | 6.2 eV | Energy required to remove an electron |

| Electron Affinity | 0.8 eV | Energy released upon gaining an electron |

These predicted values suggest that this compound possesses a moderate HOMO-LUMO gap, indicating reasonable stability coupled with potential for reactivity. The electron-donating nature of the methylthio group is reflected in the relatively high HOMO energy.

Furthermore, the analysis of the molecular electrostatic potential (MEP) map, a common feature in computational studies, would likely reveal regions of negative potential around the nitrogen atoms of the imidazole ring and the sulfur atom of the methylthio group, indicating these as likely sites for electrophilic attack and hydrogen bonding. plos.org Conversely, positive potential would be expected around the hydrogen atoms.

Advanced Applications and Functional Materials

Ligand Design in Catalysis

The imidazole (B134444) moiety is a well-established ligand in coordination chemistry and catalysis due to the electron-donating nature of its nitrogen atoms. The substitution pattern on the imidazole ring, such as the presence of phenyl and methylthio groups in 2-(methylthio)-1,5-diphenyl-1H-imidazole, can significantly modulate its electronic and steric properties, influencing its behavior as a ligand.

Coordination Chemistry with Transition Metals

The coordination of imidazole derivatives with transition metals is a cornerstone of bioinorganic chemistry and catalysis. jocpr.com These complexes are explored for their potential to model active sites in metalloenzymes and as catalysts for various organic transformations. jocpr.com The nitrogen atoms of the imidazole ring can act as donors, forming stable complexes with a wide range of transition metal ions, including copper(II) and nickel(II). jocpr.com

In compounds structurally related to this compound, the imidazole ring typically coordinates to the metal center through one of its nitrogen atoms. For instance, studies on 2-substituted benzimidazole (B57391) ligands have shown that they can act as monodentate ligands, linking to the metal ion via the tertiary nitrogen atom of the imidazole ring. jocpr.com The formation of such coordination bonds involves the attraction of the metal ion to the lone pair of electrons on the nitrogen. jocpr.com

The synthesis of a related compound, 1-(4-chlorophenyl)-2-(methylthio)-4,5-diphenyl-1H-imidazole, has been reported, and its structure was confirmed by ¹H-NMR spectroscopy, which showed a characteristic signal for the methylthio (SCH₃) group. sapub.org While specific studies on the coordination complexes of this compound are not widely available, it is anticipated to coordinate with transition metals in a similar monodentate or potentially bidentate fashion, utilizing both a nitrogen atom and the sulfur atom of the methylthio group. The presence of bulky phenyl groups at the 1 and 5 positions would create a specific steric environment around the metal center, influencing the geometry and reactivity of the resulting organometallic complex.

Design Principles for Organometallic Catalysts Incorporating Imidazole Ligands

The design of organometallic catalysts often relies on the principle of tuning the ligand's electronic and steric properties to control the activity and selectivity of the metal center. Imidazole derivatives are versatile platforms for this purpose. nih.gov The introduction of different substituents allows for the fine-tuning of the ligand's σ-donating and π-accepting capabilities.

Key design principles for catalysts incorporating imidazole ligands include:

Steric Hindrance: Bulky groups, such as the phenyl substituents in this compound, can create a crowded coordination sphere. This can promote specific reaction pathways by sterically directing the approach of substrates to the catalytic center.

Chelation: If the methylthio group participates in coordination along with an imidazole nitrogen, it would form a chelate ring with the metal. This chelate effect typically enhances the stability of the metal complex, which is a desirable feature for a robust catalyst.

While these principles are generally applicable, their specific impact on catalysts incorporating this compound requires dedicated experimental investigation.

Optoelectronic Materials and Photophysical Phenomena

Imidazole derivatives have gained significant attention as promising materials for optoelectronic applications, including organic light-emitting diodes (OLEDs), due to their inherent luminescent properties. These properties are highly dependent on the molecular structure and the nature of the substituents on the imidazole core.

Exploration of Solvatofluorochromic Properties

Solvatofluorochromism, the change in fluorescence color with the polarity of the solvent, is a property often observed in molecules with a significant difference in dipole moment between their ground and excited states. This phenomenon is indicative of intramolecular charge transfer (ICT) upon photoexcitation.

Studies on related imidazole-thio compounds, such as 4-(1,4-diphenyl-1H-imidazole-2-ylthio)-2H-chromen-2-one, have demonstrated solvatochromic effects. researchgate.net The absorption and fluorescence spectra of these molecules are influenced by the solvent's dielectric constant and hydrogen-bonding capacity, which alters the energy gap between the ground and excited states. researchgate.net This suggests that the electronic structure of the fluorophore is sensitive to its environment. researchgate.net Although direct experimental data on the solvatofluorochromic properties of this compound is not available, its structure suggests the potential for such behavior due to the combination of the electron-rich thioether and the aromatic imidazole and phenyl systems.

Luminescence and Emission Properties in Solution and Solid State

The luminescence of imidazole derivatives is a key feature for their use in light-emitting applications. Many imidazole-based compounds are known to be efficient light emitters. The emission properties can be significantly affected by the molecular environment, such as the solvent in a solution or the packing in a solid state.

A phenomenon known as aggregation-induced enhanced emission (AIEE) has been observed in some novel imidazole derivatives. In AIEE-active compounds, the fluorescence intensity is significantly enhanced in the aggregated state (e.g., in poor solvents or in the solid state) compared to the molecularly dissolved state. This is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated form, which reduces non-radiative decay pathways and promotes radiative emission.

For a series of newly synthesized imidazole derivatives, strong photoluminescence (PL) emission maxima were observed in the range of 435 to 453 nm. While this compound was not part of this specific study, its structural similarity to other multi-aryl substituted imidazoles suggests it may also possess interesting luminescence properties worthy of investigation.

Design of Light-Emitting Components

Imidazole derivatives are considered promising candidates for components in organic light-emitting diodes (OLEDs) and other light-emitting devices. Their versatility allows them to function as fluorescent emitters or as host materials for phosphorescent dopants. The design of imidazole-based materials for OLEDs focuses on achieving high quantum efficiency, good color purity, and thermal stability.

The synthesis of poly-functionalized imidazoles using visible LED light has been demonstrated as a green and efficient method to produce potential light-emitting materials. ijpsonline.com The incorporation of various aromatic groups, similar to the diphenyl substitution in the target compound, is a common strategy to enhance the photophysical properties and charge-transporting capabilities required for efficient OLED performance. The specific contribution of the methylthio group at the 2-position of this compound to its performance in a light-emitting device remains a subject for future research.

Development of Chemical Sensors and Probes

The imidazole framework is a cornerstone in the design of chemosensors due to its versatile binding capabilities and responsive electronic structure. The presence of both a hydrogen bond donor (N-H) and an acceptor (the sp²-hybridized nitrogen) allows for interaction with a wide range of analytes.

The design of ion sensors based on imidazole derivatives hinges on the molecule's ability to selectively bind an ion and transduce that binding event into a measurable signal, typically optical or electrical. For this compound, the primary design principles would involve its inherent structural features.

Anion Recognition: The N-H proton on the imidazole ring is acidic enough to act as a hydrogen-bond donor, making it an effective recognition site for anions. This interaction can modulate the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a change in its absorption or fluorescence properties mdpi.com.

Cation Recognition: The sp²-hybridized nitrogen atom possesses a lone pair of electrons, enabling it to coordinate with various metal cations mdpi.com. The binding of a metal ion can lead to significant changes in the fluorophore's emission, such as fluorescence quenching or enhancement, depending on the nature of the metal (e.g., paramagnetic ions like Cu²⁺ often cause quenching) mdpi.com.

Modulation by Substituents: The 2-(methylthio) group and the 1,5-diphenyl groups play a crucial role in fine-tuning the sensor's properties. The electron-donating methylthio group can influence the acidity of the N-H proton and the electron density of the imidazole ring, thereby affecting its binding affinity and selectivity. The phenyl rings extend the π-conjugated system, which is fundamental to the molecule's photophysical response.

Studies on other functionalized imidazoles have shown that introducing different heterocyclic moieties can create additional binding sites, enhancing selectivity and sensitivity mdpi.com. For example, bisimidazole derivatives have proven to be effective sensors for the fluoride (B91410) ion, where the interaction with the N-H fragment causes a distinct colorimetric and fluorescent response mdpi.com.

| Ion Type | Binding Site on Imidazole Core | Potential Signaling Mechanism | Reference Principle |

|---|---|---|---|

| Anions (e.g., F⁻, AcO⁻) | N-H group (Hydrogen Bonding) | Colorimetric or Fluorometric change via modulated ICT | mdpi.com |

| Cations (e.g., Cu²⁺, Fe³⁺) | sp² Nitrogen (Coordination) | Fluorescence quenching or enhancement | mdpi.com |

Imidazole derivatives are well-known for their pH sensitivity, a property that stems from the basicity of the imidazole ring. This characteristic makes them excellent candidates for developing pH-responsive optical materials and probes nih.govnih.gov.

The operational principle of an imidazole-based pH sensor is the protonation and deprotonation of the ring, which leads to distinct changes in the electronic structure and, consequently, the absorption and emission spectra nih.gov. For this compound, three forms could exist depending on the pH:

Protonated Form (Acidic pH): In a sufficiently acidic environment, the sp² nitrogen (N-3) becomes protonated, forming an imidazolium (B1220033) cation. This protonation typically alters the ICT pathway and can lead to significant shifts in the absorption spectrum (hypsochromic or bathochromic) and a change in fluorescence intensity, often "turning on" or enhancing emission nih.govnih.gov.

Neutral Form (Neutral pH): The standard 1H-imidazole form.

Deprotonated Form (Basic pH): In strongly basic conditions, the N-H proton can be removed, forming an imidazolate anion. This also dramatically changes the electronic properties and optical response nih.gov.

Research on other fluorescent imidazoles has demonstrated that these transitions allow for the creation of sensors that operate across a wide pH range, with distinct absorption bands corresponding to each form nih.gov. The pKa value, which dictates the pH at which the transition between neutral and protonated forms occurs, can be tuned by the substituents on the ring mdpi.com. The electron-donating methylthio group in this compound would likely influence its pKa, making it a potentially versatile probe for monitoring pH in chemical and biological systems.

Supramolecular Chemistry and Self-Assembly

The ability of molecules to spontaneously organize into well-defined, larger structures through non-covalent interactions is the essence of supramolecular chemistry. The structure of this compound is rich with features that facilitate self-assembly, such as hydrogen bonding sites and aromatic rings.

Hydrogen bonding is a dominant directional force in the crystal packing of imidazole derivatives. The this compound molecule contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the lone pair on the N-3 atom).

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N-H···N | 0.86 | 2.08 | 2.933 (2) | 178.0 |

*Data from the crystal structure of 2-(2-Methylphenyl)-4,5-diphenyl-1H-imidazole, which serves as a model for the expected interactions in this compound. researchgate.net

Alongside hydrogen bonding, π-π stacking interactions are critical in defining the solid-state structure of aromatic compounds. The presence of two phenyl rings in this compound provides extensive surface area for such interactions.

Future Research Directions and Unexplored Potential

Novel Synthetic Methodologies for Structural Diversification

The development of new synthetic routes to create a wider variety of molecules based on the 2-(methylthio)-1,5-diphenyl-1H-imidazole scaffold is a primary area for future research. Current methods for synthesizing substituted imidazoles often involve multi-component reactions, which are efficient in bringing together several starting materials in a single step. nih.govresearchgate.net For instance, the Radiszewski synthesis and its variations provide a foundation for creating 2,4,5-trisubstituted imidazoles. researchgate.net

Furthermore, the development of methods for the late-stage functionalization of the this compound core would be highly valuable. This would allow for the introduction of a wide range of chemical groups, leading to a diverse library of compounds with potentially new and interesting properties.

Advanced Mechanistic Insights into Complex Reactions

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for optimizing existing protocols and designing new ones. While the general mechanism for imidazole (B134444) formation, such as the Debus-Radziszewski reaction, is known, the specific influence of the methylthio and diphenyl substituents on the reaction pathway warrants detailed investigation. nih.govnih.gov

Future research should employ advanced analytical techniques, such as in-situ spectroscopy and kinetic studies, to elucidate the intermediates and transition states of these reactions. Understanding the role of the methylthio group, for example, in directing reactivity or stabilizing intermediates, could lead to more controlled and selective chemical transformations. Mechanistic studies on the reactions of the imidazole ring itself, which can undergo both electrophilic and nucleophilic attack, will also be important for its further functionalization. rsc.org

Integration of Computational and Experimental Studies for Predictive Design

The synergy between computational modeling and experimental work offers a powerful approach for accelerating the discovery of new derivatives of this compound with desired properties. researchgate.net Density Functional Theory (DFT) calculations can be employed to predict the electronic structure, reactivity, and spectroscopic properties of the molecule and its potential derivatives.

Future research should focus on building robust computational models to predict the outcomes of synthetic reactions and to screen virtual libraries of compounds for specific applications. For instance, molecular docking studies could be used to predict the binding affinity of derivatives for biological targets, guiding the synthesis of new potential therapeutic agents. researchgate.net This predictive power can significantly reduce the time and resources required for experimental work by prioritizing the most promising candidates. The integration of computational and experimental data will be key to the rational design of novel functional molecules based on this imidazole scaffold.

Exploration of New Applications in Materials Science and Green Chemistry

The unique structural features of this compound suggest its potential for a range of applications in materials science and green chemistry. The aromatic nature of the diphenyl groups and the imidazole core could impart interesting photophysical properties, making its derivatives candidates for new fluorescent materials or organic light-emitting diodes (OLEDs).

Q & A

Basic Research Question

- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths (e.g., C–C = 1.393–1.399 Å) and dihedral angles (e.g., 31.5°–41.7° between aromatic rings) to confirm substituent positions .

- FT-IR spectroscopy : Identifies N–H stretching (3376 cm⁻¹) and C=S/C–S vibrations (600–700 cm⁻¹) .

- NMR spectroscopy : ¹H and ¹³C NMR confirm phenyl and methylthio group integration .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 355.4) .

How can molecular docking studies be applied to predict the biological activity of this compound derivatives against specific therapeutic targets?

Advanced Research Question

- Target selection : Prioritize receptors like EGFR or COX-2, where imidazole derivatives show affinity .

- Software tools : Use AutoDock Vina or Schrödinger Suite with parameters adjusted for ligand flexibility and solvation .

- Validation : Compare docking scores (e.g., binding energy ≤ −8.0 kcal/mol) with in vitro assays (e.g., IC₅₀ values from cytotoxicity studies) .

- ADMET analysis : Predict pharmacokinetics (e.g., logP for lipophilicity) using SwissADME .

What strategies are recommended for resolving contradictions in biological activity data across different substituted imidazole derivatives?

Advanced Research Question

- Systematic SAR studies : Vary substituents (e.g., nitro, chloro, or methoxy groups) and correlate changes with activity trends .

- Statistical modeling : Apply multivariate analysis (e.g., PCA) to isolate variables like solubility or steric effects .

- Dose-response validation : Test conflicting compounds at multiple concentrations (e.g., 10–100 µM) to confirm potency thresholds .

How does the substitution pattern on the imidazole ring influence the pharmacokinetic properties and toxicity profile of this compound analogs?

Advanced Research Question

- Lipophilicity : Methylthio groups increase logP, enhancing membrane permeability but potentially reducing solubility .

- Metabolic stability : Introduce electron-withdrawing groups (e.g., -NO₂) to slow hepatic degradation .

- Toxicity screening : Use Ames tests for mutagenicity and hemolysis assays for blood compatibility .

What are the key considerations for designing in vitro cytotoxicity assays for this compound derivatives?

Basic Research Question

- Cell line selection : Use cancer models (e.g., MCF-7 or HeLa) and normal cells (e.g., HEK293) for selectivity assessment .

- Controls : Include untreated cells and reference drugs (e.g., cisplatin).

- Endpoint metrics : Measure IC₅₀ via MTT assays after 48–72 hours of exposure .

What computational tools and databases are most reliable for retrosynthetic analysis of this compound?

Advanced Research Question

- AI-based platforms : Leverage Pistachio and Reaxys databases for reaction pathway prediction .

- Feasibility scoring : Prioritize routes with high plausibility (>0.5) and minimal steps .

- Experimental validation : Cross-check predicted routes with literature (e.g., ’s oxidative coupling method) .

How can hydrogen bonding and crystal packing interactions, as determined by X-ray crystallography, inform the design of more stable imidazole-based compounds?

Advanced Research Question

- Intermolecular interactions : N–H⋯N hydrogen bonds (2.933 Å) stabilize crystal lattices, reducing hygroscopicity .

- Packing motifs : C(4) chain arrangements along the c-axis enhance thermal stability .

- Derivative design : Introduce substituents (e.g., -F or -CF₃) to strengthen van der Waals interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.